molecular formula C13H20ClNO4 B8160662 2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

Cat. No.: B8160662
M. Wt: 289.75 g/mol
InChI Key: UUKFAPMWEALRJO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C11H16ClNO3. This compound is characterized by the presence of a chloro group, an aniline group, and a polyether chain. It is used in various chemical and industrial applications due to its unique structure and properties.

Properties

IUPAC Name

2-chloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4/c1-16-4-5-17-6-7-18-8-9-19-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFAPMWEALRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 2-chloroaniline with a polyether chain. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with specific molecular targets. The polyether chain allows for increased solubility and bioavailability, while the chloro and aniline groups can interact with various biological pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)aniline
  • 2-Chloro-5-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)aniline
  • 2-Chloro-5-(2-(2-(2-propoxyethoxy)ethoxy)ethoxy)aniline

Uniqueness

2-Chloro-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is unique due to its specific polyether chain, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where increased solubility and specific reactivity are desired.

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